molecular formula C41H28N8Na4O16S4 B14456508 Tetrasodium 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate CAS No. 71033-17-5

Tetrasodium 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate

Cat. No.: B14456508
CAS No.: 71033-17-5
M. Wt: 1108.9 g/mol
InChI Key: YJEUADMQSUSXAD-UHFFFAOYSA-J
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Description

Tetrasodium 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 4-aminobenzoyl, followed by coupling with 1-hydroxy-3-sulphonato-2-naphthyl. This intermediate is then further diazotized and coupled with 2,5-dimethoxyphenyl, and finally, the product is sulphonated to achieve the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves the use of strong acids and bases, and the final product is isolated through filtration and drying.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as different sulphonated or aminated forms, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrasodium 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for visualizing biological samples under a microscope.

    Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved include interactions with various substrates in the dyeing process, where the compound binds to the fibers or materials being dyed, resulting in a stable and vibrant coloration.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 2-((4-((4-((6-((4-aminobenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts superior stability and color properties compared to other similar compounds. Its multiple sulphonate groups enhance its solubility in water, making it highly effective in various aqueous applications.

Properties

CAS No.

71033-17-5

Molecular Formula

C41H28N8Na4O16S4

Molecular Weight

1108.9 g/mol

IUPAC Name

tetrasodium;2-[[4-[[4-[[6-[(4-aminobenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate

InChI

InChI=1S/C41H32N8O16S4.4Na/c1-64-35-20-33(47-49-39-38(69(61,62)63)16-22-15-24(7-10-27(22)40(39)50)43-41(51)21-3-5-23(42)6-4-21)36(65-2)19-32(35)46-45-31-13-12-30(28-11-8-25(17-29(28)31)66(52,53)54)44-48-34-18-26(67(55,56)57)9-14-37(34)68(58,59)60;;;;/h3-20,50H,42H2,1-2H3,(H,43,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);;;;/q;4*+1/p-4

InChI Key

YJEUADMQSUSXAD-UHFFFAOYSA-J

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC)N=NC5=C(C=C6C=C(C=CC6=C5O)NC(=O)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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